N-{[4-(butanoylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide
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Overview
Description
N-(4-{[(1-naphthoylamino)carbothioyl]amino}phenyl)butanamide is a complex organic compound with a unique structure that includes a naphthalene ring, an amide group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(1-naphthoylamino)carbothioyl]amino}phenyl)butanamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:
Naphthalene Derivative Preparation: The initial step involves the preparation of 1-naphthoyl chloride from 1-naphthoic acid using thionyl chloride.
Amide Formation: The 1-naphthoyl chloride is then reacted with 4-aminophenylbutanamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(1-naphthoylamino)carbothioyl]amino}phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the amide group.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine and nucleophilic reagents like sodium methoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-{[(1-naphthoylamino)carbothioyl]amino}phenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-{[(1-naphthoylamino)carbothioyl]amino}phenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2-naphthoylamino)carbothioyl]amino}phenyl)butanamide
- N-(4-{[(1-naphthoylamino)carbothioyl]amino}phenyl)acetamide
- N-(4-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propionamide
Uniqueness
N-(4-{[(1-naphthoylamino)carbothioyl]amino}phenyl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring and a butanamide moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H21N3O2S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[[4-(butanoylamino)phenyl]carbamothioyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H21N3O2S/c1-2-6-20(26)23-16-11-13-17(14-12-16)24-22(28)25-21(27)19-10-5-8-15-7-3-4-9-18(15)19/h3-5,7-14H,2,6H2,1H3,(H,23,26)(H2,24,25,27,28) |
InChI Key |
OLYYBYKMAREGCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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